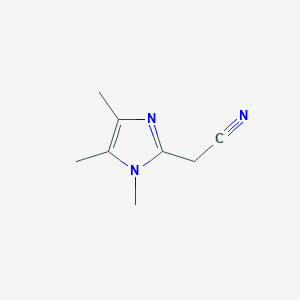
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring substituted with three methyl groups and an acetonitrile group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2-diketones with ammonium acetate and a suitable nitrile source . This reaction is often carried out under solvent-free conditions or in the presence of a catalyst to enhance yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,4,5-Trimethyl-1H-imidazol-2-yl)methanol
- (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
- Methyl-(1,4,5-trimethyl-1H-imidazol-2-ylmethyl)-amine
Uniqueness
(1,4,5-Trimethyl-1H-imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63928-13-2 |
|---|---|
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
2-(1,4,5-trimethylimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C8H11N3/c1-6-7(2)11(3)8(10-6)4-5-9/h4H2,1-3H3 |
InChI-Schlüssel |
CFLZRQWBKSGBRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=N1)CC#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![3-[(2-Ethoxyphenoxy)methyl]morpholine](/img/structure/B14501643.png)

![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)

![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)






